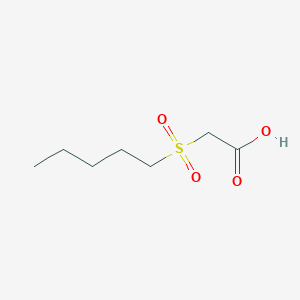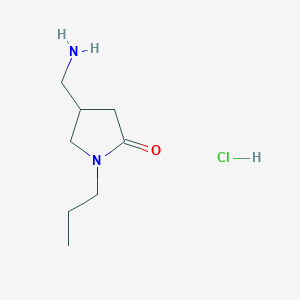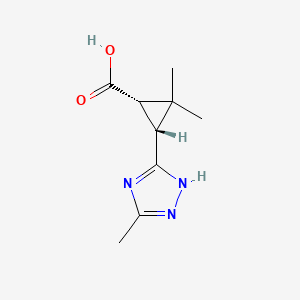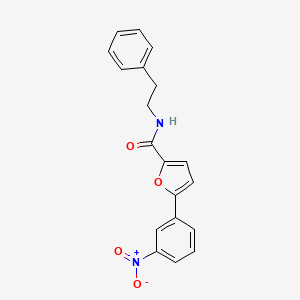![molecular formula C20H16F3NO B2741764 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 883793-47-3](/img/structure/B2741764.png)
1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is an organic compound that features a naphthyl group and a trifluoromethyl-substituted aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves the reaction of 2-naphthyl ketone with 4-(trifluoromethyl)aniline under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as dichloromethane or ethanol are often used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones and aniline derivatives.
Reduction: Reduction reactions can yield naphthyl alcohols and amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include naphthoquinones, naphthyl alcohols, and various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- 1-(2-Naphthyl)-3-[4-(difluoromethyl)anilino]-1-propanone
- 1-(2-Naphthyl)-3-[4-(methyl)anilino]-1-propanone
- 1-(2-Naphthyl)-3-[4-(chloromethyl)anilino]-1-propanone
Comparison: 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability, increased lipophilicity, and enhanced reactivity in certain chemical reactions .
Propiedades
IUPAC Name |
1-naphthalen-2-yl-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)17-7-9-18(10-8-17)24-12-11-19(25)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,24H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEZGWPIPNOLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2741682.png)
![1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea](/img/structure/B2741683.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2741687.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-6,6-dimethyloxane-3-carboxamide;hydrochloride](/img/structure/B2741689.png)


![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)


![2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2741697.png)

![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2741704.png)
